molecular formula C15H17BF4S B12065149 Isopropyldiphenylsulfonium tetrafluoroborate

Isopropyldiphenylsulfonium tetrafluoroborate

Cat. No.: B12065149
M. Wt: 316.2 g/mol
InChI Key: OYVGOJMOYZVZFZ-UHFFFAOYSA-N
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Description

Isopropyldiphenylsulfonium tetrafluoroborate is an organosulfur compound with the molecular formula C15H17BF4S. It is a sulfonium salt where the sulfonium cation is bonded to two phenyl groups and an isopropyl group, with tetrafluoroborate as the counterion. This compound is of significant interest in organic chemistry due to its utility in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isopropyldiphenylsulfonium tetrafluoroborate typically involves the reaction of diphenyl sulfide with an alkylating agent in the presence of a silver tetrafluoroborate catalyst. One common method includes the reaction of diphenyl sulfide with isopropyl iodide in nitromethane, followed by the addition of silver tetrafluoroborate . The reaction mixture is stirred at room temperature under nitrogen, and the product is precipitated by the addition of diethyl ether.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: Isopropyldiphenylsulfonium tetrafluoroborate undergoes various types of chemical reactions, including:

    Oxidation: The sulfonium group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonium group back to the corresponding sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides, cyanides, or thiolates can be used under mild conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield diphenyl sulfoxide, while nucleophilic substitution with sodium cyanide can produce isopropyl cyanide.

Scientific Research Applications

Isopropyldiphenylsulfonium tetrafluoroborate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of isopropyldiphenylsulfonium tetrafluoroborate involves its ability to act as a Lewis acid, facilitating various chemical transformations. The sulfonium cation can stabilize negative charges and activate substrates for nucleophilic attack . This property is particularly useful in catalyzing reactions such as the Mukaiyama aldol reaction and glycosylation.

Comparison with Similar Compounds

  • Cyclopropyldiphenylsulfonium tetrafluoroborate
  • Triphenylsulfonium tetrafluoroborate
  • Methyldiphenylsulfonium tetrafluoroborate

Comparison: Isopropyldiphenylsulfonium tetrafluoroborate is unique due to its isopropyl group, which imparts distinct steric and electronic properties compared to other sulfonium salts. This uniqueness makes it particularly effective in specific synthetic applications where other sulfonium salts may not perform as well .

Properties

Molecular Formula

C15H17BF4S

Molecular Weight

316.2 g/mol

IUPAC Name

diphenyl(propan-2-yl)sulfanium;tetrafluoroborate

InChI

InChI=1S/C15H17S.BF4/c1-13(2)16(14-9-5-3-6-10-14)15-11-7-4-8-12-15;2-1(3,4)5/h3-13H,1-2H3;/q+1;-1

InChI Key

OYVGOJMOYZVZFZ-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.CC(C)[S+](C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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